molecular formula C22H31NO4S B1262004 epothilone K

epothilone K

Cat. No. B1262004
M. Wt: 405.6 g/mol
InChI Key: YQYQTGREIHNPDS-COUJODFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

epothilone K is a natural product found in Sorangium cellulosum with data available.

Scientific Research Applications

  • Genetic Engineering of Polyketide Synthase : Epothilones, including epothilone K, are produced by a complex polyketide synthase (PKS). Research has shown that by introducing and expressing the epothilone PKS genes in Myxococcus xanthus, novel unnatural natural products can be generated. These products can then serve as new scaffolds for chemical modification, expanding the potential applications of epothilone K in drug development and molecular biology (Tang et al., 2005).

  • Chemistry, Biology, and Medicine of Epothilones : Epothilones, including epothilone K, have been central to research in total synthesis, chemical biology, and medicine due to their mode of action and potency against tumor cells. The recent advances in this field include new synthetic methodologies leading to more potent analogues, a deeper understanding of their structure-activity relationships, and insights into their biosynthetic machinery (Nicolaou et al., 2001).

  • Molecular Interaction Studies : Theoretical studies using methods like docking, molecular dynamics simulation, and density functional theory have helped in identifying key residues on β-tubulin that interact with epothilone A, which is closely related to epothilone K. These studies contribute to a better understanding of the activity of epothilones against cancer (Shi et al., 2012).

  • Heterologous Expression of Epothilone Genes : Research on producing epothilones, including epothilone K, in a more genetically amenable host like Myxococcus xanthus, has been successful. This facilitates the production of epothilones in organisms that are easier to manipulate genetically and grow faster, thus aiding in the study and potential applications of epothilone K (Julien & Shah, 2002).

  • Enhancement of Epothilone Production : An innovative approach using TALE-TF and CRISPR/dcas9 systems to upregulate the transcriptional levels of epothilone biosynthesis-related genes has been explored. This method significantly improves the yield of epothilones, including epothilone K, pointing to new directions in biotechnological production and application (Ye et al., 2019).

properties

Product Name

epothilone K

Molecular Formula

C22H31NO4S

Molecular Weight

405.6 g/mol

IUPAC Name

(4S,11Z,14S)-4-hydroxy-5,7-dimethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclotetradec-11-ene-2,6-dione

InChI

InChI=1S/C22H31NO4S/c1-14-9-7-5-6-8-10-20(15(2)11-18-13-28-17(4)23-18)27-21(25)12-19(24)16(3)22(14)26/h6,8,11,13-14,16,19-20,24H,5,7,9-10,12H2,1-4H3/b8-6-,15-11+/t14?,16?,19-,20-/m0/s1

InChI Key

YQYQTGREIHNPDS-COUJODFESA-N

Isomeric SMILES

CC1CCC/C=C\C[C@H](OC(=O)C[C@@H](C(C1=O)C)O)/C(=C/C2=CSC(=N2)C)/C

Canonical SMILES

CC1CCCC=CCC(OC(=O)CC(C(C1=O)C)O)C(=CC2=CSC(=N2)C)C

synonyms

epothilon K
epothilone K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
epothilone K
Reactant of Route 2
epothilone K
Reactant of Route 3
epothilone K
Reactant of Route 4
epothilone K
Reactant of Route 5
epothilone K
Reactant of Route 6
epothilone K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.